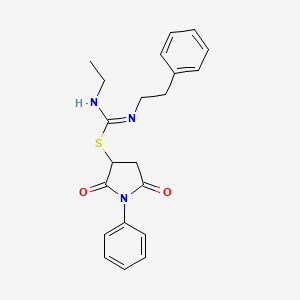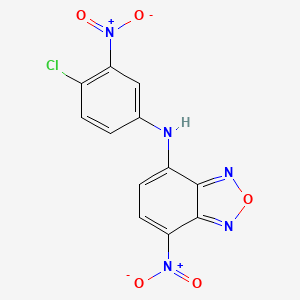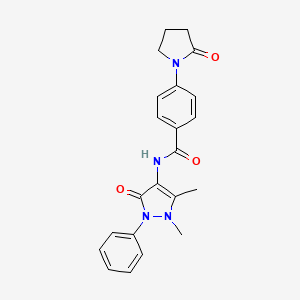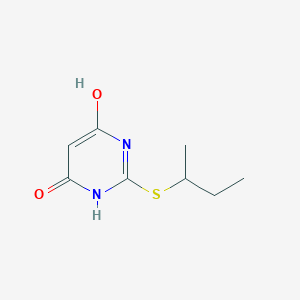![molecular formula C22H26N4O3S B5016737 N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B5016737.png)
N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.17256188 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is designed as a selective STAT3 inhibitor based on a scaffold combination strategy . It can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound inhibits the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is crucial in many cellular processes, including cell growth and differentiation, and its dysregulation is often associated with cancer.
Result of Action
The compound exhibits anti-proliferative activity against STAT3-overactivated DU145 (IC50 = 2.97 μM) and MDA-MB-231 (IC50 = 3.26 μM) cancer cells . It induces cell cycle arrest and apoptosis .
Action Environment
The compound shows in vivo anti-tumor efficacy after intraperitoneal administration in a DU145 xenograft model . At 50 mg/kg, the tumor growth inhibition rate is 65.3%, indicating potential for further development
Analyse Biochimique
Biochemical Properties
N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it affects the expression of genes involved in various cellular functions, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in enzyme activity, receptor signaling, and gene expression. Additionally, the compound can interact with DNA and RNA, influencing transcription and translation processes. These molecular interactions are essential for understanding the compound’s mode of action and potential therapeutic applications .
Temporal Effects in Laboratory Settings
The temporal effects of N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation play a crucial role in its effectiveness. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity. Long-term effects on cellular function have also been observed, with the compound influencing cell viability, proliferation, and differentiation in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it affects the levels of various metabolites, such as amino acids and lipids, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea within cells and tissues are critical for its activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Subcellular Localization
The subcellular localization of N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression. Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
Propriétés
IUPAC Name |
1-[5-[(4-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-4-15(3)16-6-10-19(11-7-16)29-14-20-25-26-22(30-20)24-21(27)23-17-8-12-18(13-9-17)28-5-2/h6-13,15H,4-5,14H2,1-3H3,(H2,23,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLFNJXRFKONOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,3-dimethyl-N-[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadien-1-yl]cyclohexanamine](/img/structure/B5016673.png)
![3-(ethylthio)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5016683.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-phenylbenzamide](/img/structure/B5016707.png)
![methyl 3-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5016728.png)
![4-(4-butoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5016732.png)
![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5016738.png)

![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016751.png)
![8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B5016757.png)


